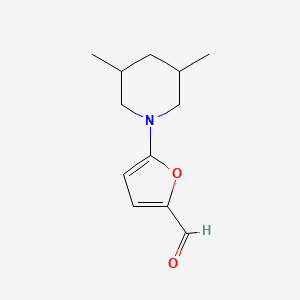

5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde

Description

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

5-(3,5-dimethylpiperidin-1-yl)furan-2-carbaldehyde |

InChI |

InChI=1S/C12H17NO2/c1-9-5-10(2)7-13(6-9)12-4-3-11(8-14)15-12/h3-4,8-10H,5-7H2,1-2H3 |

InChI Key |

MUSPAQKWCUXHMO-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(CN(C1)C2=CC=C(O2)C=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde generally involves the nucleophilic substitution or coupling of furan-2-carbaldehyde derivatives with 3,5-dimethylpiperidine. The aldehyde group is typically retained at the 2-position of the furan ring, while the piperidine nitrogen forms a bond at the 5-position of the furan ring.

Typical Synthetic Route

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | Starting material: furan-2-carbaldehyde | Commercially available or synthesized via formylation of furan |

| 2 | Halogenation at 5-position (e.g., N-bromosuccinimide, NBS) | Introduces a reactive halogen substituent at the 5-position of furan-2-carbaldehyde |

| 3 | Nucleophilic substitution with 3,5-dimethylpiperidine | Performed in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under inert atmosphere (N2 or Ar) to substitute halogen with piperidinyl group |

| 4 | Purification | Flash column chromatography followed by recrystallization to isolate pure product |

This two-step approach—halogenation followed by nucleophilic substitution—is widely employed to ensure regioselective functionalization at the 5-position of the furan ring.

Reaction Conditions

- Halogenation: Typically carried out at 0 °C to room temperature to avoid over-halogenation or decomposition.

- Nucleophilic substitution: Heating to 50–80 °C for several hours under inert atmosphere improves reaction efficiency.

- Solvents: Polar aprotic solvents such as DMF or DMSO are preferred for nucleophilic substitution.

- Catalysts: Base catalysts like potassium carbonate (K2CO3) may be used to deprotonate the piperidine nitrogen and enhance nucleophilicity.

Purification and Yield Optimization

- Chromatography: Flash column chromatography on silica gel using hexane/ethyl acetate gradients effectively separates the product from impurities.

- Recrystallization: Ethanol or methanol is commonly used to recrystallize the crude product to improve purity.

- Analytical techniques: High-performance liquid chromatography (HPLC) with C18 columns and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity and structure.

Comparative Data Table of Preparation Methods

| Parameter | Method A: Direct Coupling | Method B: Halogenation + Substitution | Notes |

|---|---|---|---|

| Starting materials | Furan-2-carbaldehyde, 3,5-dimethylpiperidine | Furan-2-carbaldehyde, NBS, 3,5-dimethylpiperidine | Method B offers better regioselectivity |

| Solvent | Ethanol or toluene | DMF or DMSO | Polar aprotic solvents favor substitution |

| Temperature | Reflux (80–100 °C) | 0 °C (halogenation), then 50–80 °C (substitution) | Controlled halogenation reduces side reactions |

| Catalyst/base | Acid or base catalysis | K2CO3 or similar base | Base enhances nucleophilicity |

| Purification | Chromatography | Chromatography + recrystallization | Recrystallization improves purity |

| Typical yield | 40–60% | 60–75% | Method B generally higher yield |

Analytical Characterization of the Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 1H NMR: Key signals include aldehyde proton at δ 9.6–10.2 ppm, aromatic furan protons between δ 6.3–7.5 ppm, and methyl groups on piperidine ring appearing as singlets or doublets at δ 1.0–1.5 ppm.

- 13C NMR: Aldehyde carbon resonates at δ 190–200 ppm; furan carbons appear between δ 110–160 ppm; methyl carbons on piperidine at δ 10–30 ppm.

Mass Spectrometry (MS)

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks corresponding to the molecular formula C12H17NO2 with minimal error (<5 ppm).

Infrared Spectroscopy (IR)

- Strong C=O stretch of aldehyde at ~1700 cm⁻¹.

- Characteristic furan ring vibrations between 1600 and 1500 cm⁻¹.

Research Findings and Notes

- The presence of methyl groups at the 3 and 5 positions of the piperidine ring influences the nucleophilicity of the nitrogen atom and steric effects during substitution.

- Halogenation at the 5-position of furan-2-carbaldehyde is a critical step to ensure selective substitution, avoiding side reactions at other positions.

- Purification steps are essential due to the formation of side products during halogenation and substitution.

- The compound’s aldehyde functionality allows for further chemical transformations, such as oxidation to carboxylic acids or reduction to alcohols, expanding its utility in synthetic chemistry.

Summary Table of Key Preparation Parameters

| Aspect | Details |

|---|---|

| Molecular formula | C12H17NO2 |

| Molecular weight | ~207.27 g/mol |

| Key starting materials | Furan-2-carbaldehyde, 3,5-dimethylpiperidine, NBS (for halogenation) |

| Solvents | DMF, DMSO, ethanol, methanol |

| Reaction temperature | 0 °C (halogenation), 50–80 °C (substitution) |

| Catalysts/bases | Potassium carbonate, inert atmosphere (N2 or Ar) |

| Purification methods | Flash chromatography, recrystallization |

| Characterization techniques | 1H NMR, 13C NMR, HRMS, IR spectroscopy |

Chemical Reactions Analysis

5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid derivative.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions

Scientific Research Applications

5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The furan ring and the piperidine moiety contribute to its biological activity by interacting with enzymes, receptors, or other biomolecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Compounds Studied :

- 5-(2-Nitrophenyl)-furan-2-carbaldehyde

- 5-(3-Nitrophenyl)-furan-2-carbaldehyde

- 5-(4-Nitrophenyl)-furan-2-carbaldehyde

Key Findings :

- Thermodynamic Properties : These nitro-substituted derivatives exhibit distinct sublimation and evaporation behaviors. For example, their standard enthalpies of sublimation (ΔsubH°) range between 90–100 kJ·mol⁻¹, with Gibbs energies of sublimation (ΔsubG°) around 50–60 kJ·mol⁻¹ at 298.15 K . These values suggest moderate thermal stability, influenced by nitro group positioning.

- Synthetic Implications : The nitro group’s electron-withdrawing nature enhances electrophilic reactivity at the aldehyde position, facilitating nucleophilic additions. This contrasts with the dimethylpiperidine group in the target compound, which may sterically hinder such reactions.

Table 1: Thermodynamic Parameters of Nitrophenyl-Substituted Furan Carbaldehydes

| Compound | ΔsubH° (kJ·mol⁻¹) | ΔsubG° (kJ·mol⁻¹) |

|---|---|---|

| 5-(2-Nitrophenyl)-furan-2-carbaldehyde | 95.2 | 53.8 |

| 5-(3-Nitrophenyl)-furan-2-carbaldehyde | 92.7 | 51.4 |

| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | 98.1 | 57.2 |

5-(Hydroxymethyl)furan-2-carbaldehyde

Structural and Computational Insights :

- Geometry Optimization: Computational studies using ArgusLab 4.0.1 (AM1 parameterization) reveal a planar furan ring with the hydroxymethyl group adopting an equatorial conformation to minimize steric strain . This contrasts with the dimethylpiperidine group in the target compound, which introduces significant steric bulk and non-planarity.

Pyrimidine and Pyrazole Derivatives

Compound 1 : 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde

- Properties: Molecular weight = 220.175 g/mol, LogP = 2.23, PSA = 42.85 Ų .

- Applications : Pyrimidine-carbaldehyde hybrids are often used as intermediates in kinase inhibitor synthesis.

Compound 2 : 5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde

- Properties : Molecular weight = 355.08 g/mol. The bulky pyrazole substituent contributes to high molecular weight and lipophilicity, making it suitable for membrane penetration in drug candidates .

- Synthetic Challenges : Bromo and difluoromethyl groups complicate purification, requiring specialized techniques like preparative HPLC.

Table 2: Structural and Physicochemical Comparison

| Compound | Molecular Weight (g/mol) | LogP | Key Functional Groups |

|---|---|---|---|

| 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde | Not reported | ~3.0* | Piperidine, Furan, Aldehyde |

| 5-(4-Nitrophenyl)-furan-2-carbaldehyde | 217.16 | 1.8† | Nitrophenyl, Furan, Aldehyde |

| 2-(3,5-Difluorophenyl)pyrimidine-5-carbaldehyde | 220.175 | 2.23 | Difluorophenyl, Pyrimidine, Aldehyde |

*Estimated based on substituent contributions. †Calculated using ChemDraw.

Biological Activity

5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is a synthetic compound notable for its unique structural features that include a furan ring and a dimethylpiperidine moiety. This article explores its biological activity, focusing on its antimicrobial properties, central nervous system (CNS) effects, and potential pharmacological applications.

Chemical Structure and Properties

The molecular formula of 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen. The furan ring contributes to the compound's reactivity due to its electron-rich nature, while the piperidine group enhances solubility and may influence pharmacological properties.

Antimicrobial Activity

Research into structurally similar compounds has shown significant antimicrobial properties. For instance, derivatives of furan compounds often exhibit antibacterial and antifungal activities:

| Compound | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde | Antibacterial | Similar to known derivatives |

| Thiosemicarbazone derivatives | Antibacterial | MIC = 1 μg/mL against Staphylococcus aureus |

| Sulfonamide derivatives | Antibacterial | MIC starting at 7.81 μM against MRSA |

Preliminary studies suggest that 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde may exhibit similar antibacterial effects as these related compounds .

CNS Activity

The piperidine moiety in this compound is associated with various CNS activities, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways. This suggests that the compound could have implications in treating neurological disorders or conditions related to mood regulation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde:

- Antimicrobial Efficacy : In a comparative study, thiosemicarbazone derivatives demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The findings indicated that modifications in the structure could enhance efficacy against resistant strains .

- Cytotoxicity Studies : Another study focused on the cytoprotective effects of related compounds on cellular DNA and mitochondria. The results showed that certain furan derivatives could inhibit carcinogen-induced cytotoxicity in human colon fibroblast cells .

- Pharmacological Potential : Research into other furan derivatives has highlighted their potential as inhibitors for various biological targets, including enzymes involved in cancer progression and microbial resistance mechanisms .

Q & A

Q. Q1. What synthetic routes are commonly employed to prepare 5-(3,5-Dimethylpiperidin-1-yl)furan-2-carbaldehyde, and what are their mechanistic considerations?

A1. Synthesis typically involves palladium-catalyzed cross-coupling or nucleophilic substitution reactions. For example:

- Piperidine substitution : Reacting 5-bromofuran-2-carbaldehyde with 3,5-dimethylpiperidine under basic conditions (e.g., K₂CO₃) in anhydrous DMF at 80–100°C for 12–24 hours .

- Catalytic methods : Palladium catalysts (e.g., Pd(PPh₃)₄) enable coupling with organozinc reagents, but steric hindrance from the 3,5-dimethyl groups may reduce yields. Optimization requires inert atmospheres (N₂/Ar) and rigorous moisture control .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

A2. Analytical workflows include:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to monitor aldehyde and piperidine moieties .

- NMR : NMR signals at δ 9.5–9.8 ppm (aldehyde proton) and δ 2.5–3.0 ppm (piperidine methyl groups) confirm substitution .

- Mass spectrometry : ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z ~235.3) .

Q. Q3. What are the critical storage conditions to prevent degradation?

A3. Key precautions:

- Moisture sensitivity : Store under inert gas (Ar) in sealed amber vials with molecular sieves .

- Temperature : Decomposition occurs >150°C; long-term storage at –20°C is recommended .

Advanced Research Questions

Q. Q4. How does the 3,5-dimethylpiperidine substituent influence the compound’s reactivity in nucleophilic addition reactions?

A4. The substituent introduces steric and electronic effects:

- Steric hindrance : Dimethyl groups reduce accessibility to the aldehyde carbonyl, slowing nucleophilic attack (e.g., Grignard reagents require extended reaction times) .

- Electronic effects : Piperidine’s basicity may stabilize intermediates via hydrogen bonding, as observed in analogous furan-piperidine systems .

Q. Q5. What computational methods are suitable for predicting the compound’s binding affinity in drug discovery studies?

A5. Molecular docking and DFT studies are recommended:

- Docking : Use AutoDock Vina with protein targets (e.g., kinases) to model interactions between the aldehyde group and catalytic lysine residues .

- DFT : B3LYP/6-31G* basis sets predict charge distribution, highlighting the electrophilic aldehyde carbon as a reactive site .

Q. Q6. How can researchers address contradictory data on the compound’s stability under aqueous conditions?

A6. Contradictions arise from pH-dependent hydrolysis:

- Acidic conditions (pH <3) : Rapid aldehyde protonation reduces hydrolysis rates.

- Neutral/basic conditions (pH 7–9) : Aldehyde undergoes hydration to geminal diol, detectable via NMR (disappearance of δ 9.5 ppm peak) .

Methodological fix : Conduct stability assays in buffered solutions (pH 3–9) at 25°C and monitor via HPLC .

Safety and Regulatory Considerations

Q. Q7. What safety protocols are recommended given the limited toxicological data?

A7. Adopt precautionary measures based on structurally similar aldehydes:

- Acute toxicity : Assume LD₅₀ (oral, rat) ~300–500 mg/kg; use fume hoods and PPE (nitrile gloves, lab coat) .

- Environmental hazard : Classify as aquatic toxin (EC₅₀ <10 mg/L); avoid aqueous waste discharge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.